molecular formula C15H16I3NO5 B083716 Iobutoic acid CAS No. 13445-12-0

Iobutoic acid

Cat. No. B083716
CAS RN: 13445-12-0
M. Wt: 671 g/mol
InChI Key: AWPDPEBRIXSCQG-UHFFFAOYSA-N
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Description

Ibotenic acid, also referred to as ibotenate, is a chemical compound and psychoactive drug . It occurs naturally in Amanita muscaria and related species of mushrooms typically found in the temperate and boreal regions of the northern hemisphere . It is a conformationally-restricted analogue of the neurotransmitter glutamate . Due to its structural similarity to this neurotransmitter, it acts as a non-selective glutamate receptor agonist .


Synthesis Analysis

The synthesis of Ibotenic acid involves the treatment of the related amino acid with tritiated water in dimethyl sulfoxide at ambient temperature . The oxime, prepared by nitrosation under basic conditions, was reduced and deprotected by catalytic hydrogenation to give Ibotenic acid in good yields .


Molecular Structure Analysis

The molecular formula of Ibotenic acid is C5H6N2O4 . The IUPAC name is (S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid . The InChI key is IRJCBFDCFXCWGO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ibotenic acid can be converted to Muscimol . This conversion involves a decarboxylation pathway . The mechanism of this conversion has been explored in detail .


Physical And Chemical Properties Analysis

Ibotenic acid has a molar mass of 158.113 g·mol−1 . It has a melting point of 151-152 °C (anhydrous) and 144-146 °C (monohydrate) . It is soluble in water .

Scientific Research Applications

  • Neuroanatomical Studies : Ibotenic acid is used in neuroanatomical research to assess the integrity of fibers in the central nervous system. It is particularly useful in experiments involving brain structure damage, as it destroys cell bodies while sparing fibers of passage, making it possible to study the effects of neuronal loss without affecting the connecting fibers (Frey, Morris, & Petrides, 1997).

  • Studying Fear and Emotional Responses : Researchers have used ibotenic acid to create lesions in specific brain areas, like the central amygdaloid nucleus, to study conditioned fear responses in animals. This helps in understanding how different brain regions mediate various aspects of fear and emotional behaviors (LeDoux, Iwata, Cicchetti, & Reis, 1988).

  • Alzheimer's Disease Research : Ibotenic acid has been instrumental in Alzheimer's disease research. It is used to create animal models of the disease by inducing neuronal degeneration in specific brain regions, such as the nucleus basalis, helping to study the disease's mechanisms and potential treatments (Lindefors, Boatell, Mahy, & Persson, 1992).

  • Behavioral Studies : The compound has been used to study the effects of hypothalamic lesions on behavior, memory, and learning processes in animals. By creating selective lesions in the hypothalamus, researchers can dissect the roles of different neuronal populations in these cognitive processes (Herman, Thomas, Wiegand, & Gash, 1991).

  • Excitotoxicity Studies : Ibotenic acid is used in studies of excitotoxicity, a process involved in neuronal death. This is particularly relevant in research on neurodegenerative diseases, where ibotenic acid-induced excitotoxicity models are used to investigate potential protective agents and treatments (Ji et al., 2009).

  • Neurotransmitter System Research : Its effects on neurotransmitter systems, like the glutamate and GABAergic systems, are studied to understand synaptic transmission and neuromodulation. This includes exploring its inhibitory and excitatory actions on various neuronal populations (Shinozaki & Ishida, 1980; Macdonald & Barker, 1980).

Safety And Hazards

Ibotenic acid is toxic . It is a moderate to severe irritant to the skin and eyes . It should not be ingested . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-[2,4,6-triiodo-3-(morpholine-4-carbonyl)phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16I3NO5/c16-9-8-10(17)14(24-5-1-2-11(20)21)13(18)12(9)15(22)19-3-6-23-7-4-19/h8H,1-7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPDPEBRIXSCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C(=C(C=C2I)I)OCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16I3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158703
Record name Iobutoic acid [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iobutoic acid

CAS RN

13445-12-0
Record name Iobutoic acid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iobutoic acid [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOBUTOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJC1Z4E09L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CT Peng - Burger's Medicinal Chemistry and Drug Discovery, 2003 - ds.amu.edu.et
Radiocontrast agents delineate body organs and tissues against their immediate environment during fluoroscopic or roentgenographic examination. They function by renderingthe …
Number of citations: 1 ds.amu.edu.et
R Banerjee, L Huang - Burger's Medicinal Chemistry and Drug …, 2003 - ds.amu.edu.et
In the post-genome era, many defective genes responsible for various disease phenotypes have already been or will soon be discovered. Introduction of the normal genes effectively …
Number of citations: 3 ds.amu.edu.et
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

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